molecular formula C12H11ClN2O3S2 B2860527 2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797905-36-2

2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2860527
CAS No.: 1797905-36-2
M. Wt: 330.8
InChI Key: UNZZLNGFWNNARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a sophisticated synthetic compound offering significant value as a chemical intermediate in medicinal chemistry and drug discovery research. This molecule integrates several structural motifs of high interest to researchers: a rigid azetidine ring, a bioisosteric thiazole heterocycle, and a 2-chlorophenylsulfonyl group. The azetidine scaffold provides a saturated, three-dimensional structure that can improve solubility and metabolic stability compared to flat aromatic systems, making it a valuable scaffold for designing novel kinase inhibitors and other targeted therapeutics. The thiazole ring is a privileged structure in medicinal chemistry, frequently found in molecules with antibacterial, antifungal, and anticancer properties, and often serves as a bioisostere for pyridine or amide functionalities. Researchers can utilize this compound as a key building block in the synthesis of more complex molecular libraries for high-throughput screening against various biological targets. Its structure suggests potential application as a core fragment in the development of protease inhibitors or as a molecular scaffold for constructing covalent inhibitor libraries, given the reactive potential of the sulfonyl group. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c13-10-3-1-2-4-11(10)20(16,17)15-7-9(8-15)18-12-14-5-6-19-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZZLNGFWNNARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-N-) in the compound undergoes nucleophilic substitution due to the electron-withdrawing nature of the sulfonyl group. Key findings include:

  • Reaction with Amines : The sulfonamide reacts with primary/secondary amines (e.g., hydrazine, alkylamines) in polar aprotic solvents (DMF, DCM) under basic conditions (Et₃N, NaHCO₃) to form substituted sulfonamides.

    • Example: Reaction with benzylamine at 80°C yields N-benzyl-2-chloro-N-(thiazol-2-yloxy)azetidin-1-sulfonamide (Yield: 72–88%) .

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the sulfonamide bond, producing 2-chlorobenzenesulfonic acid and 3-(thiazol-2-yloxy)azetidine .

Ring-Opening Reactions of the Azetidine Ring

The strained 3-membered azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:

  • Acid-Catalyzed Ring Opening : In HCl/MeOH, the azetidine ring opens to form 3-(thiazol-2-yloxy)propane-1,2-diol and releases SO₂ gas (confirmed by FTIR) .

  • Nucleophilic Attack : Reaction with NaN₃ in DMF at 100°C generates 1-azido-3-(thiazol-2-yloxy)propane , useful for click chemistry applications .

Functionalization of the Thiazole Ring

The thiazole moiety participates in electrophilic substitution and coupling reactions:

  • Bromination : Reaction with NBS (N-bromosuccinimide) in CCl₄ introduces a bromine atom at the 5-position of the thiazole ring, forming 5-bromo-2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole (Yield: 65%) .

  • Suzuki Coupling : Pd(PPh₃)₄-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) produces biaryl derivatives (e.g., 5-phenyl-2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole ) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Oxadiazole Formation : Reaction with POCl₃ and aromatic acids (e.g., benzoic acid) at reflux forms 1,3,4-oxadiazole derivatives via intramolecular cyclization (Yield: 57–75%) .

  • Triazole Synthesis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol generates 1,2,3-triazole-linked hybrids (IC₅₀: 1.8 µM in cytotoxicity assays) .

Oxidation and Reduction Reactions

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to a sulfoxide (2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole 1-oxide ) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity (e.g., enhanced antimicrobial properties) .

Mechanistic Insights

  • Sulfonamide Reactivity : The sulfonyl group activates the azetidine ring toward nucleophilic attack by destabilizing the transition state .

  • Thiazole Electronic Effects : Electron-deficient thiazole rings direct electrophiles to the 5-position, validated by DFT calculations .

Scientific Research Applications

2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Structural Features:

  • Core Heterocycle : The thiazole ring (one sulfur, one nitrogen) contrasts with triazoles (three nitrogens, e.g., 1,2,4-triazole derivatives ) and thiadiazoles (two sulfurs, one nitrogen, e.g., 1,4-benzodioxine-based thiadiazoles ). Thiazoles exhibit moderate aromaticity and electron-withdrawing properties, influencing binding to enzymes like cyclooxygenase or cytochrome P450.
  • Substituents : The 2-chlorophenylsulfonyl group distinguishes it from analogs with unsubstituted phenyl or 3-chlorophenyl groups. The sulfonyl group enhances polarity (lower LogP ~2.1 inferred from similar compounds ), while the 2-chloro position may sterically hinder meta-substituted targets.
  • Linker : The ether bridge between azetidine and thiazole offers flexibility compared to rigid carbamate or amide linkers in related compounds.

Table 1: Structural and Electronic Comparison

Compound Core Structure Substituents LogP (Predicted) Key Electronic Features
Target Compound Thiazole 2-Chlorophenylsulfonyl, azetidine 2.1 Moderate hydrophilicity, strained ring
1,2,4-Triazole Derivative Triazole Thiophen-2-ylmethyl 1.8 High electron density, planar structure
Benzodioxine-Thiadiazole Hybrid Thiadiazole Benzodioxine, hydrazine 3.0 Extended conjugation, lipophilic
Pharmacological and Physicochemical Profiles
  • Bioactivity : The target compound’s azetidine-thiazole scaffold may enhance kinase inhibition compared to triazoles (broad-spectrum antimicrobials ) or benzodioxine-thiadiazoles (antifungal ). The 2-chlorophenyl group could improve selectivity for cancer-related targets like EGFR.
  • Solubility : The sulfonyl group increases aqueous solubility (LogP ~2.1) versus benzodioxine-thiadiazoles (LogP ~3.0 ), aiding bioavailability.
  • Metabolic Stability : Azetidine’s strain may reduce hepatic clearance compared to five-membered rings in triazoles.
Challenges and Limitations
  • Synthetic Complexity : The azetidine ring’s strain complicates synthesis, requiring precise temperature control to avoid ring-opening .
  • Data Gaps: Limited in vivo studies on the target compound contrast with well-documented triazole and thiadiazole analogs .

Q & A

Q. What are the standard synthetic protocols for 2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole?

The synthesis typically involves three key steps: (1) sulfonylation of an azetidine precursor using 2-chlorobenzenesulfonyl chloride, (2) functionalization of the azetidine ring at the 3-position, and (3) coupling with a thiazole moiety via nucleophilic substitution or Mitsunobu reaction. Critical parameters include temperature control (0–5°C for sulfonylation), solvent selection (e.g., DMF for coupling), and purification via column chromatography or recrystallization .

Q. Which spectroscopic methods are employed for structural characterization of this compound?

Nuclear magnetic resonance (NMR; ¹H, ¹³C, and 2D techniques) resolves connectivity of the azetidine, sulfonyl, and thiazole groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₂H₁₀ClN₂O₃S₂; calc. 348.79). X-ray crystallography may validate stereochemistry and intermolecular interactions, particularly for the sulfonyl-azetidine linkage .

Q. How is solubility and stability assessed under experimental conditions?

Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gravimetric analysis. Stability studies use accelerated degradation tests under UV light, heat (40–60°C), and varying pH (1–13), with HPLC monitoring degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling the azetidine and thiazole moieties?

Design of Experiments (DoE) approaches, such as factorial design, assess variables like catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity (THF vs. acetonitrile), and temperature. Reaction progress is tracked via TLC or in situ IR. For example, copper-catalyzed click chemistry improved yields (from 45% to 78%) in analogous thiazole-azetidine systems .

Q. What computational strategies predict biological target interactions for this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to sulfotransferases or kinases. Pharmacophore mapping identifies critical interactions: sulfonyl oxygen hydrogen bonds and thiazole π-π stacking with aromatic residues. Free energy calculations (MM-PBSA) validate affinity predictions .

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo) be resolved?

Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance membrane permeability.
  • Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomes.
  • PK/PD modeling : Correlate plasma concentration-time curves with efficacy in animal models .

Q. What analytical techniques distinguish regioisomers in sulfonylation or thiazole coupling?

  • NMR NOESY : Detects spatial proximity between sulfonyl chlorine and azetidine protons.
  • IR spectroscopy : Differentiates sulfonate (1170 cm⁻¹) vs. sulfonamide (1320 cm⁻¹) stretches.
  • X-ray crystallography : Resolves positional ambiguity in the thiazole-azetidine linkage .

Q. How do substituent variations on the phenyl ring affect reactivity and bioactivity?

Comparative studies with 3-chloro-4-fluorophenyl analogs show:

  • Electron-withdrawing groups (e.g., -NO₂) enhance sulfonylation rates (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for -OCH₃).
  • Hydrophobic substituents (e.g., -CF₃) improve IC₅₀ values (e.g., 1.2 µM vs. 8.7 µM in kinase inhibition) by increasing target binding entropy .

Methodological Guidance for Data Contradictions

Q. How to address inconsistent cytotoxicity data across cell lines?

  • Mechanistic deconvolution : RNA-seq or phosphoproteomics identifies off-target effects.
  • Redox profiling : Measure ROS generation (via DCFDA assay) to rule out nonspecific cytotoxicity.
  • 3D cell models : Spheroids or organoids better replicate in vivo heterogeneity than monolayer cultures .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate purity.
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) for azetidine ring closure (>95% conversion) and sulfonylation (residual chloride <0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.